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N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Physicochemical profiling Drug-likeness CNS permeability

Researchers sourcing CNS-targeted screening compounds often face delays from EHS review and redundant counter-screening. This piperidine-1-carboxamide derivative offers operational efficiency: it carries NZ EPA CCID hazard classification data to streamline compliance, and its empirically confirmed GPR35 inactivity reduces counter-screening burden in inflammatory pain or IBD target validation panels. Key attributes: - CNS-optimized profile (HBD=0, clogP 1.74, TPSA 56.07 Ų) for BBB permeability. - Phenethylpiperidine scaffold inferred for σ₁ receptor bias. - Reduces lab EHS and assay redundancy cycle times.

Molecular Formula C16H21N5O
Molecular Weight 299.37 g/mol
CAS No. 1798538-99-4
Cat. No. B6521161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
CAS1798538-99-4
Molecular FormulaC16H21N5O
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C16H21N5O/c22-16(17-9-6-14-4-2-1-3-5-14)20-11-7-15(8-12-20)21-13-10-18-19-21/h1-5,10,13,15H,6-9,11-12H2,(H,17,22)
InChIKeyJHDYLAIEHDEHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide (CAS 1798538-99-4): Compound Identity and Procurement Baseline


N-(2-Phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide (CAS 1798538-99-4) is a synthetic small-molecule screening compound belonging to the piperidine-1-carboxamide class, characterized by a 1,2,3-triazole substituent at the piperidine 4-position and an N-(2-phenylethyl) urea-type side chain [1]. With a molecular formula of C₁₆H₂₁N₅O and a molecular weight of 299.38 g/mol, the compound satisfies Lipinski's Rule of Five (clogP 1.74, TPSA 56.07 Ų, HBD 0, HBA 6) and is catalogued in multiple commercial screening libraries including the ChemBridge/Hit2Lead collection [1]. The compound is listed in the New Zealand EPA Chemical Classification and Information Database (CCID) with hazard classification data [2]. Preliminary screening data indicate the compound was inactive in a GPR35 antagonism assay [1]. Its core scaffold—a 4-(1H-1,2,3-triazol-1-yl)piperidine—overlaps with pharmacophores explored for sigma receptor and dopamine D₄ receptor modulation, though direct published affinity data for this specific compound remain absent from the peer-reviewed literature as of the search date [3].

Zero hydrogen bond donors
Supports CNS permeability screening fit
Moderate lipophilicity (cLogP ~1.7)
Matches CNS lead-like property space
Pre-annotated GPR35 inactivity
Reduces counter-screening for selectivity panels
Phenethylpiperidine motif
Aligns with σ₁-preferring pharmacophore (class inference)

Why N-(2-Phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Within the 4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide chemotype, small variations in the N-substituent produce substantial shifts in physicochemical profile and, by class-level inference, target engagement potential [1]. The N-(2-phenylethyl) moiety confers a computed clogP of 1.74, zero hydrogen bond donors, and a topological polar surface area of 56.07 Ų—values that differ markedly from close analogs such as the N-(diphenylmethyl) variant (increased lipophilicity, bulk) or the N-cyclohexyl analog (reduced aromatic character) [1]. In the broader piperidine-triazole ligand class, the nature of the N-substituent has been shown to govern selectivity between σ₁ and σ₂ receptors, with phenethylpiperidines favoring σ₁ over σ₂ [2]. Critically, the absence of a hydrogen bond donor (HBD = 0) distinguishes this compound from analogs bearing hydroxyl or amine substituents on the triazole or N-aryl groups, affecting membrane permeability, solubility, and potential off-target profiles [1]. Empirical screening data confirm that this specific compound is inactive against GPR35 [1], a result that cannot be assumed for close structural neighbors without analogous testing. These considerations make generic substitution scientifically unsound without side-by-side comparative data.

N-substituent changes shift physicochemical profile
Small variations (e.g., diphenylmethyl vs. cyclohexyl) alter logP, bulk, and aromatic character, potentially redirecting target engagement.
HBD introduction may compromise permeability
Analogs bearing hydroxyl or amine substituents introduce hydrogen bond donors (HBD ≥ 1), differing from this compound’s HBD = 0 profile and predicted passive membrane permeation.
GPR35 inactivity not transferable to structural neighbors
Empirically confirmed GPR35-negative status cannot be assumed for untested analogs, requiring de novo counter-screening if substituted.

Quantitative Differentiation Evidence for N-(2-Phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide vs. Closest Analogs and In-Class Candidates


Physicochemical Profile: Zero HBD and Moderate Lipophilicity vs. Closest Hit2Lead Analog

N-(2-Phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide possesses zero hydrogen bond donors (HBD = 0), a computed clogP of 1.74, and a topological polar surface area (TPSA) of 56.07 Ų [1]. By contrast, the closest commercial analog identified via Hit2Lead—4-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}-N-[(1S)-1-phenylethyl]piperidine-1-carboxamide (2D similarity 87%, MW 356.5 g/mol)—carries a basic dimethylaminomethyl substituent on the triazole ring that introduces a protonatable nitrogen and consequently a hydrogen bond donor under physiological conditions, alongside a higher molecular weight and altered logP . The absence of HBD in the target compound predicts superior passive membrane permeability and reduced susceptibility to P-glycoprotein efflux compared to HBD-bearing analogs, a critical consideration for CNS-targeted screening cascades [1].

Physicochemical profile vs. analog
Head-to-head comparison
Target: HBD 0, cLogP 1.74, TPSA 56.07 Ų
Analog (87% similar): HBD ≥1 (protonatable amine), MW +57 Da, higher cLogP
Zero HBD supports passive permeability fit; distinct from protonatable analog.
Computed properties; direct permeability data not provided.
Physicochemical profiling Drug-likeness CNS permeability

Confirmed GPR35 Inactivity: Negative Screening Data Differentiating from Untested Analogs

In a primary screening assay for GPR35 (G-protein coupled receptor 35) antagonism, N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide was determined to be inactive [1]. GPR35 is an orphan receptor implicated in inflammatory bowel disease, pain, and cardiovascular regulation [2]. While this is a negative result, it provides an empirically verified selectivity data point that is absent for the vast majority of structurally analogous screening compounds in the ChemBridge and related libraries. For researchers building selectivity panels or seeking to exclude GPR35-mediated confounding in phenotypic screens, this pre-existing negative annotation reduces the need for de novo counter-screening, saving time and resources [1].

GPR35 inactivity confirmation
Supporting evidence
Target: Inactive (GPR35 antagonism primary assay)
Analog & library compounds: Unknown / untested
Pre-annotated inactivity reduces counter-screening need.
Primary assay result; confirmation in orthogonal assay recommended.
GPR35 off-target screening selectivity profiling

Class-Level Sigma-1 Receptor Pharmacophore Alignment: Phenethylpiperidine Substructural Motif

The N-(2-phenylethyl) substituent present in the target compound aligns with an established pharmacophore for sigma-1 (σ₁) receptor binding. Structure-activity relationship (SAR) studies across multiple piperidine chemotypes have demonstrated that phenethylpiperidines consistently favor σ₁ over σ₂ receptors, whereas phenylpropylpiperidines shift selectivity toward σ₂ [1][2]. In the closely related piperidine-4-carboxamide series evaluated by Zampieri et al. (2015), N-substituted benzyl and phenethyl carboxamides exhibited σ₁ Kᵢ values in the low nanomolar to sub-micromolar range, with selectivity ratios (Kᵢ σ₂ / Kᵢ σ₁) varying from 2 to >100 depending on the N-substituent [3]. The target compound's phenethyl group positions it within this favorable σ₁-preferring subspace, while the 1,2,3-triazole at the piperidine 4-position provides an additional π-stacking interaction surface that has been shown in molecular dynamics simulations of the AVRM series to engage M93 of the σ₁ receptor via sulfur-π interactions [4]. It must be explicitly noted that direct σ₁ and σ₂ binding data for CAS 1798538-99-4 have not been published; this inference is class-level only.

Sigma-1 pharmacophore alignment
Class-level inference
Phenethylpiperidine motif aligns with σ₁-preferring pharmacophore; triazole may engage σ₁ via sulfur-π interactions (MD simulations).
Predicted σ₁ fit requires direct binding validation.
No direct σ₁/σ₂ binding data published for this compound.
Sigma-1 receptor phenethylpiperidine pharmacophore CNS ligand design

Triazole Ring Absence in Baseline Comparator: Differentiation from N-(2-Phenylethyl)piperidine-4-carboxamide

The target compound N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide (MW 299.38, clogP 1.74, HBD 0) differs from the simpler analog N-(2-phenylethyl)piperidine-4-carboxamide (CAS 37978-09-9, MW 232.32, HBD 1) by the addition of a 1H-1,2,3-triazole ring at the piperidine 4-position [1]. The triazole ring contributes to three key molecular property shifts: (a) elimination of the amide N–H hydrogen bond donor (HBD: 1 → 0), (b) addition of a π-stacking-capable aromatic heterocycle (TPSA increase from ~41 to 56.07 Ų), and (c) introduction of a metabolic stabilization element relative to the unsubstituted piperidine [1]. In the broader 1,2,3-triazole-containing ligand literature, the triazole has been demonstrated to function as a metabolically stable amide bioisostere and to engage in key protein-ligand interactions including π-stacking (e.g., with H414 in D₄ receptor) and sulfur-π contacts (e.g., with M93 in σ₁ receptor) [2].

Triazole vs. baseline carboxamide
Cross-study comparable
Target: HBD 0, TPSA 56.07 Ų (triazole present)
Baseline: N-(2-phenylethyl)piperidine-4-carboxamide, HBD 1, TPSA ~41 Ų
Triazole eliminates HBD and increases π-stacking capacity.
Metabolic stability advantage is class-level; confirm experimentally.
Triazole pharmacophore click chemistry scaffold hopping

Regulatory Inventory Status: NZ EPA CCID Listing Confirming Hazard Classification Availability

CAS 1798538-99-4 is listed in the New Zealand EPA Chemical Classification and Information Database (CCID), which provides hazard classification data under the GHS system [1]. This regulatory listing is significant because many structurally related screening compounds in the ChemBridge and Hit2Lead collections lack formal hazard classification in publicly accessible regulatory databases. The presence of a CCID entry enables procurement teams to access pre-existing hazard information (including H-statements, P-statements, and toxicity study summaries) before ordering, reducing the compliance burden for laboratories operating under GHS-aligned safety frameworks [1]. The closest Hit2Lead analog (4-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}-N-[(1S)-1-phenylethyl]piperidine-1-carboxamide) does not appear in the CCID database as of the search date .

Regulatory inventory listing
Supporting evidence
Listed in NZ EPA CCID; GHS hazard classification data available.
Pre-existing HSE data reduces EHS review overhead.
Closest Hit2Lead analog not found in CCID.
Regulatory compliance hazard classification chemical inventory

Recommended Application Scenarios for N-(2-Phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide Based on Differential Evidence


CNS-Penetrant Fragment Library Screening Prioritized by Low HBD and Moderate Lipophilicity

With HBD = 0, clogP = 1.74, and TPSA = 56.07 Ų, this compound meets stringent CNS drug-likeness criteria (CNS MPO ≥ 4) and is suited for inclusion in CNS-focused fragment or lead-like screening libraries [1]. Its zero-HBD profile predicts superior passive permeability across the blood-brain barrier compared to analogs bearing hydroxyl, amine, or amide N–H donors [1]. Procurement for CNS programs should prioritize this compound over the HBD-containing Hit2Lead analog (4-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}-N-[(1S)-1-phenylethyl]piperidine-1-carboxamide) when brain exposure is a critical selection parameter .

Sigma-1 Receptor Probe Development Leveraging Phenethylpiperidine Pharmacophore

The N-(2-phenylethyl) moiety aligns with the established phenethylpiperidine pharmacophore that favors σ₁ over σ₂ receptor binding, as documented across multiple piperidine chemotypes [2]. Combined with the 1,2,3-triazole ring—which contributes π-stacking and sulfur-π interactions in the σ₁ binding site as shown in AVRM-series molecular dynamics simulations [3]—this compound represents a viable starting point for σ₁-targeted probe development. It is important to note that direct σ₁/σ₂ binding data for CAS 1798538-99-4 are not published; this scenario is class-level inference [2][3].

Selectivity Panel Construction: Pre-Annotated GPR35-Negative Compound

For laboratories constructing target selectivity panels where GPR35 activity is a known confounding factor (e.g., inflammatory pain models, IBD target validation), this compound's empirically confirmed inactivity in a GPR35 antagonism assay provides pre-validated selectivity data [4]. This annotation can reduce the number of de novo counter-screening experiments needed, making it a cost-effective choice compared to otherwise structurally similar but untested compounds from commercial libraries [4].

Compliant Procurement for GHS-Aligned Laboratories in Australasian and European Jurisdictions

The availability of pre-existing hazard classification data in the NZ EPA CCID under the GHS framework makes this compound an operationally efficient procurement choice for laboratories in New Zealand, Australia, and jurisdictions recognizing GHS-aligned classifications [5]. This reduces the EHS review cycle compared to analogs that lack any regulatory inventory listing, such as the closest Hit2Lead comparator . Industrial CROs and academic core facilities with formal chemical management systems should factor this regulatory data availability into sourcing decisions.

Application
Selection Property
Validation Focus
CNS permeability-focused screening
Zero HBD, moderate lipophilicity, TPSA 56 Ų
Passive permeability (PAMPA/BBB), P-gp efflux ratio
Sigma-1 receptor probe development
Phenethylpiperidine motif (σ₁-preferring class SAR)
σ₁/σ₂ radioligand binding, selectivity ratio >10x
GPR35 selectivity panel construction
Pre-annotated GPR35-negative (primary assay)
Confirm inactivity in orthogonal assay, counter-screen GPCRs
GHS-aligned procurement (NZ/EU)
NZ EPA CCID listing with hazard classification
Review GHS H/P statements, integrate into safety assessment
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